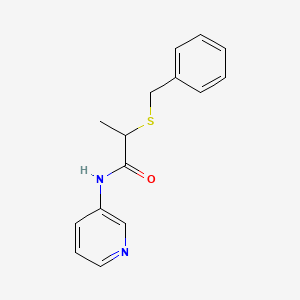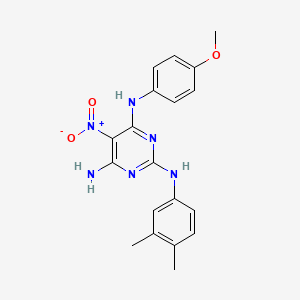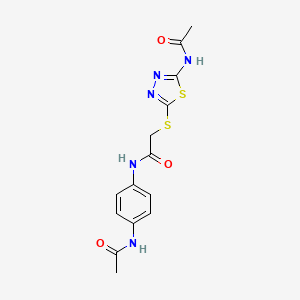![molecular formula C24H22N2O2S B12476650 2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B12476650.png)
2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a unique structure with a methoxyphenoxyethyl group and a sulfanyl linkage, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of metal catalysts and controlled reaction environments to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole core.
Metronidazole: A bactericidal agent used to treat infections.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Uniqueness
2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxyethyl and sulfanyl groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H22N2O2S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethylsulfanyl]-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C24H22N2O2S/c1-27-20-13-8-14-21(17-20)28-15-16-29-24-25-22(18-9-4-2-5-10-18)23(26-24)19-11-6-3-7-12-19/h2-14,17H,15-16H2,1H3,(H,25,26) |
InChI Key |
ANSOHVUZPDHREX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-Imidazol-1-yl-propyl)-2-[methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-acetamide](/img/structure/B12476576.png)

![4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12476593.png)
![3,4,5-trimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B12476596.png)
![2-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12476598.png)
![3,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12476599.png)
![2-[N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamido]acetamide](/img/structure/B12476601.png)


![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile](/img/structure/B12476614.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B12476621.png)
methanone](/img/structure/B12476625.png)
